6-(2,6-Dioxopiperidin-3-yl)pyrrolo[3,4-b]pyridine-5,7-dione is a nicotinic acid derivative with potential herbicidal activity. [ [] https://www.semanticscholar.org/paper/2c94d2d9007eb099feef4c611d3353c95b0003ce ] It serves as a crucial synthetic intermediate for producing novel 5-(and/or 6-)substituted 2-(2-imidazolin-2-yl)nicotinic acids. [ [] https://www.semanticscholar.org/paper/2c94d2d9007eb099feef4c611d3353c95b0003ce ] This compound is of interest in agricultural chemistry for developing new and effective herbicides.
The synthesis of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione typically involves multiple steps that may include cyclization reactions and functional group modifications. While specific detailed methodologies are not extensively documented in the available literature, the general approach can be summarized as follows:
These methods require precise control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione features a piperidine ring fused with a pyrrolo-pyridine moiety. The key structural features include:
Using computational chemistry tools such as molecular modeling software could provide insights into the three-dimensional conformation and electronic properties of this compound.
The compound may participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific biological applications or enhancing its pharmacological properties.
The mechanism of action for 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione is primarily linked to its role as a thalidomide analog. Thalidomide is known for its immunomodulatory effects and ability to inhibit angiogenesis. The proposed mechanisms include:
Further studies involving biochemical assays would be necessary to elucidate the precise mechanisms at play.
The physical and chemical properties of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione include:
These properties are essential for understanding how the compound behaves under different experimental conditions.
The applications of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione are diverse:
The compound 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione (CAS: 31804-66-7) belongs to the aza-thalidomide class, distinguished by its pyridine ring substitution in place of thalidomide’s benzene moiety. This modification retains the cyclic imide "glutarimide" core critical for binding the Cereblon (CRBN) E3 ubiquitin ligase but introduces altered electronic properties and steric profiles. The scaffold’s bioactivity arises from its capacity to hijack CRL4CRBN ubiquitin ligase complexes, redirecting them toward non-physiological substrates via molecular glue mechanisms [8]. The pyridine ring enhances polarity and hydrogen-bonding potential compared to classical thalidomide analogs, potentially improving ternary complex stability and degradation efficiency [5].
Table 1: Key Thalidomide Analogs for CRBN Recruitment
Compound | Molecular Weight | Core Modification | PROTAC Utility |
---|---|---|---|
Thalidomide | 258.23 | Phthalimide | Limited (teratogenicity) |
Lenalidomide | 259.26 | Aminoglutarimide | Clinical IMiDs |
3-{5,7-dioxo-5H...piperidine-2,6-dione | 259.22 | Azaglutarimide (pyridine) | High (rational PROTACs) |
Pomalidomide | 273.24 | Fluoroaminoglutarimide | Clinical IMiDs/CELMoDs |
E3 ligase ligands serve as "warheads" in PROTACs, enabling targeted ubiquitination of proteins of interest (POIs). The compound’s utility derives from its high-affinity interaction with CRBN’s tri-tryptophan binding pocket (Trp380, Trp386, Trp400), which triggers conformational changes necessary for neosubstrate recruitment [4] [8]. Unlike VHL or MDM2 ligands, CRBN binders like this aza-thalidomide exploit endogenous expression patterns across tissues, potentially mitigating on-target toxicities. Recent structural studies using engineered CRBN constructs (e.g., CRBNmidi) confirm that the compound’s dioxopyrrolopyridine system engages CRBN analogously to IMiDs, forming hydrogen bonds with His378 and hydrophobic contacts with Trp386 [4]. This binding induces a "closed" conformation in CRBN, priming it for ternary complex formation with POIs [4] [8].
Table 2: E3 Ligases Utilized in PROTAC Development
E3 Ligase | Confidence Score* | Ligandability | Tissue Expression | Clinical Stage |
---|---|---|---|---|
CRBN | 6 | High (IMiDs) | Broad | Phase III |
VHL | 6 | High (VH032) | Restricted | Phase II |
MDM2 | 5 | Moderate (Nutlins) | Broad | Preclinical |
DCAF16 | 4 | Low | Variable | Research |
*Confidence score (1–6): Based on evidence for ubiquitination function and ligandability [7]
In PROTAC design, the compound functions as the CRBN-recruiting moiety linked to a POI-binding ligand via flexible chemical spacers. Its piperidine-2,6-dione ring provides two exit vectors for linker conjugation:
The pyridine nitrogen further offers a potential vector for modifications enhancing solubility or ternary complex stability. Biophysical studies demonstrate that linkers attached at N-3 maintain CRBN affinity within 100 nM–1 μM ranges, critical for efficient POI degradation [4] [6]. For example, derivatives like PT-179 (a thalidomide analog) leverage similar exit vectors to degrade zinc-finger proteins via CRBN recruitment [6]. The compound’s modularity enables synthesis of PROTACs targeting kinases, transcription factors, or epigenetic regulators, underscoring its role as a versatile CRBN warhead [1] [5].
Table 3: Exit Vectors and Linker Strategies
Attachment Point | Linker Chemistry | Affinity Retention | PROTAC Examples |
---|---|---|---|
N-3 (Piperidine) | Alkyl/PEG-based | High (ΔG < −8 kcal/mol) | BRD4/CeMM PDAC series |
C-6 (Carbonyl) | Aryl/Acetylene | Moderate | ARV-110 analogs |
Pyridine N | Alkyl sulfonamide | Variable | Experimental |
Table 4: Nomenclature of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione
Identifier Type | Name |
---|---|
Systematic IUPAC | 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione |
CAS Registry | 31804-66-7 |
Common Synonyms | 3-Aza-thalidomide; 6-(2,6-Dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione; N-(2,6-Dioxo-3-piperidyl)-2,3-pyridinedicarboximide |
Chemical Formula | C₁₂H₉N₃O₄ |
Molecular Weight | 259.22 g/mol |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7